molecular formula C25H23N3O2 B11769211 Antipyrine, 4-((p-phenylphenacylidene)amino)- CAS No. 24377-63-7

Antipyrine, 4-((p-phenylphenacylidene)amino)-

Cat. No.: B11769211
CAS No.: 24377-63-7
M. Wt: 397.5 g/mol
InChI Key: QISFIVUBOSXDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antipyrine (1,5-dimethyl-2-phenylpyrazole-3-one) is a heterocyclic compound with a pyrazolone core, widely recognized for its applications in medicinal chemistry and materials science . The 4-amino derivative of antipyrine (4-aminoantipyrine) serves as a versatile precursor for synthesizing Schiff bases, which are formed via condensation with aldehydes or ketones. These derivatives exhibit diverse functionalities, including corrosion inhibition, biological activity, and analytical utility .

The specific compound Antipyrine, 4-((p-phenylphenacylidene)amino)- features a p-phenylphenacylidene substituent attached to the 4-amino group of antipyrine. These compounds are characterized by their planar conjugated systems, which enhance adsorption onto metal surfaces in corrosive environments and enable interactions with biological targets .

Properties

CAS No.

24377-63-7

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

1,5-dimethyl-4-[[2-oxo-2-(4-phenylphenyl)ethyl]amino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C25H23N3O2/c1-18-24(25(30)28(27(18)2)22-11-7-4-8-12-22)26-17-23(29)21-15-13-20(14-16-21)19-9-5-3-6-10-19/h3-16,26H,17H2,1-2H3

InChI Key

QISFIVUBOSXDFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Condensation with p-Phenylphenacyl Aldehyde

While none of the provided sources explicitly detail the use of p-phenylphenacyl aldehyde, analogous protocols for similar aldehydes (e.g., 2-methoxybenzaldehyde or substituted benzaldehydes) can be extrapolated. The synthetic workflow typically involves:

  • Reagent Preparation : Dissolve equimolar quantities of 4-AA (1.0 equiv) and p-phenylphenacyl aldehyde (1.0 equiv) in a polar aprotic solvent (e.g., ethanol, methanol).

  • Catalyst Addition : Introduce a catalytic agent such as fluorite (2% w/w) or acetic acid to accelerate imine formation.

  • Reaction Conditions : Stir under reflux at 60–80°C for 1–3 hours, monitoring progress via TLC (ethyl acetate/hexane, 3:7 v/v).

  • Workup : Precipitate the product by pouring the reaction mixture into ice-water, followed by filtration and recrystallization from hot ethanol.

Key Variables :

  • Solvent Choice : Ethanol is preferred for its balance of polarity and boiling point, though methanol may enhance solubility for bulkier aldehydes.

  • Catalyst Impact : Fluorite improves reaction kinetics, achieving yields >90% within 15 minutes for smaller aldehydes.

Optimization Strategies for High-Yield Synthesis

Reaction Temperature and Time

Studies on analogous systems reveal that elevated temperatures (70–80°C) reduce reaction times to 1–2 hours without promoting side reactions like enamine formation. For example, condensation of 4-AA with 2-methoxybenzaldehyde at 80°C achieved 87% yield after 2 hours.

Purification Techniques

Post-synthesis purification is critical due to colloidal byproducts. Source highlights the efficacy of chloroform extraction for removing colloidal impurities from 4-AA derivatives:

  • Procedure : Mix the crude hydrolyzed product with chloroform (1:0.3–1 v/v) at 45–55°C, separate layers, and recover the aqueous phase for neutralization.

  • Advantage : This method reduces impurities by >95%, enhancing crystallinity and final product purity.

Structural and Analytical Validation

Spectroscopic Characterization

  • FT-IR : A strong absorption band near 1600–1650 cm⁻¹ confirms the C=N stretch. The absence of N-H (3350 cm⁻¹) and C=O (1700 cm⁻¹) bands from 4-AA and the aldehyde, respectively, validates complete condensation.

  • ¹H NMR : Key signals include:

    • A singlet at δ 3.1–3.3 ppm for the N-methyl groups of the antipyrine ring.

    • Aromatic protons (δ 6.8–8.2 ppm) integrating for the p-phenylphenacyl and antipyrine moieties.

    • A downfield singlet at δ 8.5–9.0 ppm for the azomethine proton (HC=N).

Crystallographic Data

X-ray diffraction of related Schiff bases (e.g., MBA-dMPP) reveals:

  • Planarity : The antipyrine ring (N1-C1-C3-C2-N2) is nearly planar (RMSD 0.045 Å), with the benzylidene phenyl ring (C13–C18) deviating by ~4.27°.

  • Bond Lengths : The C12-N3 azomethine bond measures 1.28 Å, characteristic of a double bond.

Comparative Analysis of Synthesis Methods

MethodConditionsYieldPuritySource
Ethanol Reflux80°C, 2 h, no catalyst78%95%
Fluorite-CatalyzedRT, 15 min, 2% fluorite92%98%
Chloroform ExtractionPost-hydrolysis, 45–55°CN/A99%*

*Purity after impurity removal.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Colloidal Impurities : Addressed via chloroform extraction.

    • Hydrate Formation : Use anhydrous solvents and molecular sieves during reflux.

  • Scale-Up Limitations :

    • Batch processing in nitrosation reactors (as in ) ensures consistent mixing and temperature control for multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

Antipyrine, 4-((p-phenylphenacylidene)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoneimine derivatives, substituted amines, and various Schiff bases .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Analgesic and Anti-inflammatory Properties

Antipyrine derivatives have been studied for their analgesic and anti-inflammatory effects. The compound acts as a non-steroidal anti-inflammatory drug (NSAID), providing pain relief and reducing inflammation. This mechanism is particularly beneficial in treating conditions such as arthritis and other inflammatory diseases .

1.2 Antimicrobial Activity

Research indicates that antipyrine derivatives exhibit significant antimicrobial properties. A study synthesized new antipyrine-thiophene hybrids, which demonstrated high antibacterial activity against various Gram-positive and Gram-negative bacteria. The relative activity index of these compounds approached that of established antibiotics like ampicillin . This suggests potential applications in developing new antimicrobial agents.

Analytical Chemistry Applications

2.1 Phenol Detection

Antipyrine has been utilized in analytical methods for detecting phenolic compounds. A notable method involves the reaction of 4-aminoantipyrine with phenols in the presence of an alkaline oxidizing agent to produce a colored dye, which can be quantified spectrophotometrically. This technique is advantageous due to its simplicity and effectiveness in measuring phenolic content without the need for protein removal from samples .

2.2 Environmental Monitoring

The compound has also been employed to estimate pentachlorophenol levels in wood products, which is crucial for environmental monitoring given pentachlorophenol's status as a hazardous fungicide. The method using 4-aminoantipyrine allows for effective detection of this compound in various samples .

Case Studies

3.1 Antioxidant Activity Evaluation

A study evaluated the antioxidant properties of antipyrine derivatives by synthesizing several new compounds and testing them against ascorbic acid as a reference standard. Results showed that some derivatives exhibited antioxidant activities comparable to ascorbic acid, indicating their potential use in preventing oxidative stress-related diseases .

3.2 Cancer Research

Preliminary studies on antipyrine derivatives have suggested anticancer properties. For instance, certain derivatives demonstrated significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells, with IC50 values indicating potent activity. These findings highlight the potential of antipyrine derivatives as leads for developing new anticancer therapies.

Summary Table of Applications

Application Area Description Examples
Medicinal Chemistry Pain relief and anti-inflammatory effectsTreatment of arthritis
Antimicrobial Activity High efficacy against bacterial strainsAntipyrine-thiophene hybrids
Analytical Chemistry Detection of phenolic compoundsSpectrophotometric methods
Environmental Monitoring Estimation of pentachlorophenol levels in wood productsMethodology using 4-aminoantipyrine
Cancer Research Cytotoxic effects against cancer cell linesStudies on lung and breast cancer cells

Mechanism of Action

The mechanism of action of Antipyrine, 4-((p-phenylphenacylidene)amino)- involves its interaction with various molecular targets and pathways. It primarily acts by inhibiting cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins. This inhibition leads to a reduction in inflammation, pain, and fever .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Corrosion Inhibition: Electron-withdrawing groups (e.g., -NO₂ in 4-nitrobenzylidene) enhance adsorption on mild steel via charge transfer, while electron-donating groups (e.g., -OCH₃ in 4-methoxybenzylidene) improve inhibition efficiency by increasing electron density on the aromatic ring . The order of inhibition efficiency for common derivatives is: 4-methoxy > 4-nitro > 4-hydroxy > dimethylamino .

Biological Activity :

  • Derivatives with polar substituents (e.g., -OH) exhibit antioxidant and antimicrobial properties, likely due to hydrogen bonding with biomolecules .
  • Metal complexes of these Schiff bases (e.g., Co(II), Ni(II)) show enhanced anticancer activity, attributed to their redox-active metal centers .

Analytical and Material Science Applications: 4-aminoantipyrine derivatives form colored complexes with phenolic compounds, enabling spectrophotometric detection of phenol impurities in industrial samples . Fluorinated derivatives (e.g., 2-fluorobenzylidene) exhibit photoresponsive behavior, making them candidates for optoelectronic devices .

Mechanistic Insights

Corrosion Inhibition:

  • Schiff bases adsorb onto metal surfaces via physisorption (electrostatic interactions) and chemisorption (coordination through N and O atoms), forming a protective layer .
  • Adsorption follows the Langmuir isotherm, indicating monolayer coverage .
  • Temperature studies reveal decreased efficiency at elevated temperatures due to desorption .

Biological Activity

Antipyrine, specifically the compound 4-((p-phenylphenacylidene)amino)-, is a derivative of 4-aminoantipyrine which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesizing methods, and relevant case studies that highlight its potential therapeutic applications.

Overview of 4-Aminoantipyrine

4-Aminoantipyrine is a pyrazolone derivative known for its analgesic and anti-inflammatory properties. Its derivatives have been extensively studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The compound's structure allows it to form Schiff bases with aldehydes and ketones, enhancing its biological potential through metal complexation and ligand formation .

1. Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of 4-aminoantipyrine exhibit significant analgesic effects. For instance, compounds with electron-withdrawing groups in the para position show enhanced analgesic activity in animal models . The mechanism involves inhibition of cyclooxygenase enzymes, which are crucial in prostaglandin synthesis, thus reducing pain and inflammation .

2. Antimicrobial Activity

The antimicrobial efficacy of 4-aminoantipyrine derivatives has been documented against various bacterial strains. For example, studies demonstrate that certain derivatives possess minimum inhibitory concentration (MIC) values ranging from 40 to 100 μg/mL against pathogenic fungi and bacteria . This suggests their potential as therapeutic agents in treating infections.

3. Anticancer Activity

Recent investigations have focused on the anticancer properties of antipyrine derivatives. In vitro studies have shown that some compounds derived from 4-aminoantipyrine exhibit IC50 values comparable to established chemotherapeutics like Doxorubicin against breast cancer cell lines (MCF7). The most potent compounds were halogenated pyrimidines with IC50 values as low as 30.68 μM .

Synthesis of Derivatives

The synthesis of antipyrine derivatives typically involves reactions with various aromatic amines or aldehydes to create Schiff bases. A notable method is the Betti reaction, which has been utilized to produce a range of biologically active compounds . The following table summarizes key derivatives and their biological activities:

Compound NameStructure TypeBiological ActivityIC50 (μM)
4-AminoantipyrinePyrazoloneAnalgesic, Anti-inflammatory-
N-Antipyrine-3,4-dichloromaleimideCyclic imideAnalgesic<10
Halogenated PyrimidinesPyrimidine derivativeAnticancer30.68 - 70.65
Schiff Base from 4-aminoantipyrineSchiff baseAntimicrobial40 - 100

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of MBA-dMPP (a derivative) against Gram-positive and Gram-negative bacteria using docking studies to predict binding affinities with bacterial proteins. The results indicated promising antibacterial properties comparable to standard antibiotics like ciprofloxacin .
  • Anticancer Research : Another investigation synthesized new pyrazolone derivatives from 4-aminoantipyrine and tested their effects on MCF7 cells. The study highlighted several compounds that not only inhibited cell growth but also induced apoptosis, suggesting a dual mechanism of action against cancer cells .

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing 4-((p-phenylphenacylidene)amino)antipyrine derivatives?

  • Methodological Answer : Synthesis typically involves Schiff base condensation between 4-aminoantipyrine and substituted carbonyl compounds under reflux conditions. Characterization requires multi-technique validation:
  • FTIR spectroscopy to confirm imine bond formation (C=N stretching ~1600 cm⁻¹) and hydroxyl groups (if present) .
  • UV-Vis spectroscopy to analyze electronic transitions (e.g., π→π* and n→π*) in the 250–400 nm range, influenced by substituents .
  • X-ray diffraction (XRD) for crystal structure determination, which helps identify intermolecular interactions (e.g., hydrogen bonding) and packing motifs .
  • Elemental analysis (CHNS/O) to validate stoichiometry .

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, crystal packing forces, or approximations in computational models. Strategies include:
  • Solvent correction in DFT calculations : Use polarizable continuum models (PCM) to simulate solvent environments .
  • Vibrational frequency scaling : Apply empirical scaling factors (e.g., 0.9613 for B3LYP/6-31G*) to align theoretical IR spectra with experimental data .
  • Conformational analysis : Compare multiple optimized geometries (e.g., syn/anti imine orientations) to identify the most stable structure .

Advanced Research Questions

Q. What computational strategies are effective for predicting the nonlinear optical (NLO) properties of 4-((p-phenylphenacylidene)amino)antipyrine derivatives?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level is standard for calculating hyperpolarizabilities (β, γ) and dipole moments. Key steps:
  • Molecular geometry optimization : Ensure convergence criteria (e.g., RMS force <0.0001 Hartree/Bohr) .
  • Solvent effects : Use TD-DFT with PCM to simulate polar solvents (e.g., chloroform) .
  • NLO analysis : Calculate static first hyperpolarizability (β₀) and second-order susceptibility (χ²) to assess potential for optoelectronic applications. Derivatives with electron-withdrawing groups (e.g., nitro) often show enhanced NLO activity .

Q. How can researchers optimize the catalytic activity of 4-aminoantipyrine derivatives in peroxidase-like reactions?

  • Methodological Answer : Focus on structural modifications and reaction engineering:
  • Substituent effects : Introduce hydroxyl or dihydroxy groups to mimic natural peroxidases (e.g., horseradish peroxidase) .
  • Kinetic studies : Use Michaelis-Menten parameters (Kₘ, Vₘₐₓ) to compare substrate affinity and turnover rates. For example, 4-(3,4-dihydroxybenzylideneamino)antipyrine shows higher catalytic efficiency than non-hydroxylated analogs .
  • pH optimization : Maintain alkaline conditions (pH 9–10) to stabilize the reactive phenolate intermediate during phenol coupling .

Q. What in vitro and in silico approaches are suitable for evaluating the anti-glycation potential of 4-((p-phenylphenacylidene)amino)antipyrine?

  • Methodological Answer : Combine experimental assays with molecular docking:
  • BSA-glucose assay : Monitor advanced glycation end products (AGEs) via fluorescence (λₑₓ = 370 nm, λₑₘ = 440 nm) over 7–14 days. Include aminoguanidine as a positive control .
  • Molecular docking : Target receptors like RAGE (receptor for AGEs; PDB ID: 4LP5) using AutoDock Vina. Assess binding affinity (ΔG) and hydrogen-bond interactions with critical residues (e.g., Lys39, Asp218) .
  • QSAR modeling : Correlate anti-glycation IC₅₀ values with electronic descriptors (e.g., HOMO-LUMO gap) .

Data Analysis & Interpretation

Q. How should researchers address inconsistencies in antioxidant activity data across different assays (e.g., DPPH vs. ABTS)?

  • Methodological Answer : Discrepancies arise from assay mechanisms:
  • DPPH : Measures hydrogen-donating capacity in non-polar media. Results may vary with solvent (e.g., ethanol vs. methanol) .
  • ABTS : Reflects electron-transfer ability in aqueous systems. Adjust pH to 7.4 for physiological relevance .
  • Standardization : Normalize data to Trolox equivalents (TEAC) and report IC₅₀ values with 95% confidence intervals. Use ANOVA to assess significance (p < 0.05) .

Q. What advanced techniques validate the degradation pathways of 4-((p-phenylphenacylidene)amino)antipyrine in environmental matrices?

  • Methodological Answer : Employ hyphenated analytical methods:
  • LC-QTOF-MS : Identify transformation products (e.g., hydroxylated or cleaved derivatives) with high mass accuracy (±5 ppm) .
  • EPR spectroscopy : Detect radical intermediates (e.g., •OH) in Fenton-like degradation processes .
  • Kinetic modeling : Fit degradation data to pseudo-first-order models (ln(C/C₀) = -kt) and calculate half-lives under varying conditions (pH, catalyst loading) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.